molecular formula C22H22N2O5S B11400925 6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11400925
M. Wt: 426.5 g/mol
InChI Key: PCTRWVFJVDJDCA-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine sulfonyl group, and a carboxamide functionality. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group through an amidation reaction, where the chromene derivative is reacted with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromene core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in the body. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene core may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the piperidine core and exhibit similar biological activities.

    N4-substituted sulfonamides: These compounds also contain sulfonamide groups and are studied for their antimicrobial and anticancer properties.

Uniqueness

6-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, piperidine sulfonyl group, and carboxamide functionality. This unique structure allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

6-methyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-5-10-20-18(13-15)19(25)14-21(29-20)22(26)23-16-6-8-17(9-7-16)30(27,28)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,26)

InChI Key

PCTRWVFJVDJDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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